1-(3-Chloro-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-(3-Chloro-pyrrolidin-1-yl)-ethanone is a chemical compound characterized by a pyrrolidine ring substituted with a chlorine atom and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-pyrrolidin-1-yl)-ethanone can be synthesized through several methods, including:
Chlorination of pyrrolidine: Pyrrolidine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Reduction of 3-chloro-pyrrolidin-1-one: The corresponding oxime or nitrile can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
1-(3-Chloro-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Chloro-pyrrolidin-1-yl)-ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Chloro-pyrrolidin-1-yl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-(3-Chloro-pyrrolidin-1-yl)-ethanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Chloro-pyrrolidin-1-yl)-ethanone: Similar structure but with chlorine at a different position.
1-(3-Chloro-pyrrolidin-1-yl)-propanone: Similar but with a longer carbon chain.
1-(3-Chloro-pyrrolidin-1-yl)-butanone: Similar but with an even longer carbon chain.
These compounds may exhibit different reactivity and biological activity due to variations in their molecular structure.
Properties
IUPAC Name |
1-(3-chloropyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJGYXQTAFAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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